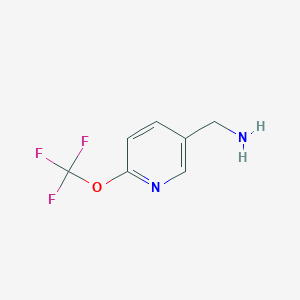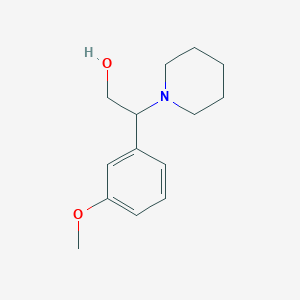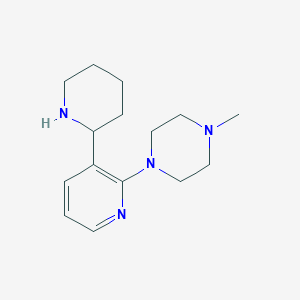
(R)-Pyrrolidin-3-yl2-phenylethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyrrolidin-3-yl2-phenylethanesulfonate is a chiral compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyrrolidine ring attached to a phenylethanesulfonate group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-3-yl2-phenylethanesulfonate typically involves the reaction of ®-pyrrolidine with phenylethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidin-3-yl2-phenylethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pyrrolidin-3-yl2-phenylethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, ®-Pyrrolidin-3-yl2-phenylethanesulfonate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents.
Medicine
In medicinal chemistry, ®-Pyrrolidin-3-yl2-phenylethanesulfonate is explored for its potential as a drug candidate. Its unique chemical properties and ability to modulate biological pathways make it a promising candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical properties, thermal stability, and chemical resistance.
Wirkmechanismus
The mechanism of action of ®-Pyrrolidin-3-yl2-phenylethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Pyrrolidin-3-yl2-phenylethanesulfonate: The enantiomer of ®-Pyrrolidin-3-yl2-phenylethanesulfonate, which may exhibit different biological activities due to its opposite chirality.
Pyrrolidin-3-yl2-phenylethanesulfonate: The racemic mixture containing both ®- and (S)-enantiomers.
Phenylethanesulfonate derivatives: Compounds with similar sulfonate groups but different substituents on the phenyl ring.
Uniqueness
®-Pyrrolidin-3-yl2-phenylethanesulfonate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H17NO3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
[(3R)-pyrrolidin-3-yl] 2-phenylethanesulfonate |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m1/s1 |
InChI-Schlüssel |
PPUUDRZVNYTFMQ-GFCCVEGCSA-N |
Isomerische SMILES |
C1CNC[C@@H]1OS(=O)(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)




![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)






